molecular formula C23H23ClN4O4S B2912632 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-75-3

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2912632
CAS No.: 688054-75-3
M. Wt: 486.97
InChI Key: ZBHVRMUWVDJPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic small molecule with the CAS registry number 688054-75-3 and a molecular formula of C 23 H 23 ClN 4 O 4 S . It has a molecular weight of approximately 486.97 g/mol . This compound features a complex structure that incorporates a 1,3-dioxoloquinazolin-8-one core linked via a butyl chain to a 1-(3-chlorophenyl)piperazine moiety, a pharmacophore often associated with central nervous system (CNS) receptor activity . The presence of this specific piperazine subunit suggests potential for investigation as a modulator of neurotransmitter receptors. Researchers can utilize this high-quality compound as a key reference standard or building block in medicinal chemistry programs, particularly in the design and synthesis of novel psychoactive agents . Its structural attributes make it a valuable candidate for in vitro studies aimed at understanding ligand-receptor interactions, structure-activity relationships (SAR), and selectivity profiling. Available in quantities from 1mg to 30mg with a guaranteed purity of 90% or higher, this product is supplied with comprehensive analytical data to ensure identity and quality for your research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

688054-75-3

Molecular Formula

C23H23ClN4O4S

Molecular Weight

486.97

IUPAC Name

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C23H23ClN4O4S/c24-15-3-1-4-16(11-15)26-7-9-27(10-8-26)21(29)5-2-6-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h1,3-4,11-13H,2,5-10,14H2,(H,25,33)

InChI Key

ZBHVRMUWVDJPKE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Biological Activity

7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H23ClN4O4S
  • Molecular Weight : 486.97 g/mol
  • CAS Number : 688054-75-3

Antibacterial Activity

Research indicates that compounds similar to 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene have demonstrated significant antibacterial properties. For instance, a study highlighted that derivatives containing piperazine exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through enzyme inhibition and disruption of cell wall synthesis.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies reported that certain derivatives exhibited strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors . Urease inhibition is particularly noteworthy as it suggests potential applications in treating conditions like urinary tract infections.

Antidepressant Activity

Recent studies have explored the compound's interaction with serotonin receptors. Compounds structurally related to 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene have been tested for their ability to act as dual antagonists at serotonin receptors (5-HT1A and 5-HT7). These compounds demonstrated antidepressant-like effects in animal models, indicating their potential utility in managing depression .

Study on Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of several piperazine derivatives against clinical isolates. The results indicated that compounds with structural similarities to our target compound exhibited varying degrees of effectiveness, with some achieving MIC values as low as 2 µg/mL against resistant strains .

CompoundMIC (µg/mL)Bacterial Strain
Compound A2S. typhi
Compound B5B. subtilis
Compound C10E. coli

Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, a series of synthesized compounds were tested for their inhibitory action on urease. The most active derivatives showed IC50 values ranging from 1 to 6 µM, significantly outperforming traditional urease inhibitors .

CompoundIC50 (µM)Target Enzyme
Compound D1.13Urease
Compound E2.14AChE
Compound F6.28Urease

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The piperazine moiety facilitates binding to target enzymes like AChE and urease, leading to inhibition.
  • Receptor Interaction : The compound's ability to bind serotonin receptors suggests a mechanism for its antidepressant effects.
  • Antibacterial Mechanism : Similar compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share structural motifs with the target molecule but differ in substituents, linker chains, or core heterocycles:

Compound ID/Name Core Structure Piperazine Substituent Linker Chain Position 6 Substituent Key Physicochemical Properties
Target Compound Quinazolinone 3-Chlorophenyl 4-Oxobutyl Sulfanylidene XlogP ~3.1 (estimated), HBA: ~8, Rotatable bonds: ~7
7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-... Quinazolinone 2,3-Dimethylphenyl 4-Oxobutyl Thioxo (S=) Higher lipophilicity (XlogP ~3.5) due to methyl groups
7-{[4-(4-Phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-... Quinazolinone Phenyl (via carbonyl) Benzyl Sulfanylidene Increased rigidity (XlogP ~3.8), HBA: ~9
2-[[8-Oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-...acetamide Quinazolinone Phenyl (via carbonyl) Benzyl Sulfanylacetamide XlogP: 3.1, HBA: 8, HBD: 1, Rotatable bonds: 7
6-(((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-... Pyridopyrimidinone 7-Chloro (on pyrido ring) 3-Oxopropyl Thio-pyridopyrimidinone Shorter linker (3-oxopropyl), Cl substituent on core

Key Comparative Analysis

Piperazine Substituent Effects
  • 3-Chlorophenyl (Target) : Electron-withdrawing Cl enhances piperazine’s interaction with aromatic receptors (e.g., dopamine or serotonin receptors) compared to electron-donating groups like 2,3-dimethylphenyl .
  • Phenyl (via carbonyl) : Introduces rigidity and may reduce metabolic instability but increases molecular weight.
Linker Chain Variations
  • Benzyl : Reduces conformational freedom, which may enhance selectivity but limit tissue penetration.
  • 3-Oxopropyl : Shorter chain length may restrict binding to shallower receptor pockets.
Position 6 Modifications
  • Sulfanylidene (Target) : Participates in hydrogen bonding and redox reactions, influencing stability and reactivity.
  • Sulfanylacetamide : Adds hydrogen-bond donors (HBD: 1), enhancing solubility but increasing metabolic susceptibility.
Core Heterocycle Differences
  • Quinazolinone (Target): Favors planar interactions with kinases or enzymes.
  • Pyridopyrimidinone : Altered π-π stacking and hydrogen-bonding patterns due to fused pyridine ring.

Pharmacological Implications

  • The target’s 3-chlorophenyl group may improve CNS penetration compared to phenyl or dimethylphenyl analogs, as seen in antipsychotics like aripiprazole derivatives .
  • The 4-oxobutyl linker balances flexibility and stability, contrasting with the rigid benzyl linkers in and , which might reduce bioavailability .
  • Compounds with sulfanylidene or thioxo groups (Target, ) may exhibit similar kinase inhibition profiles, while sulfanylacetamide derivatives () could have altered pharmacokinetics due to increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.